3-(4-methylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC20066912
Molecular Formula: C22H17N3O4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O4 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C22H17N3O4/c1-15-6-10-17(11-7-15)24-21(26)19-4-2-3-5-20(19)23(22(24)27)14-16-8-12-18(13-9-16)25(28)29/h2-13H,14H2,1H3 |
| Standard InChI Key | IRKKDUFJKKMVAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
3-(4-methylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core combined with aromatic substituents, specifically a 4-methylphenyl group and a 4-nitrobenzyl group. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry.
Chemical Formula and Molecular Weight
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Molecular Formula: C22H18N2O3
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Molecular Weight: 362.39 g/mol
Structural Characteristics
The structural formula can be represented as follows:
This compound features:
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A quinazoline ring system that contributes to its biological activity.
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A methyl group (–CH₃) which is an electron-donating substituent.
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A nitro group (–NO₂) which is an electron-withdrawing substituent, enhancing the compound's reactivity.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The general synthetic route includes:
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Condensation Reaction: The initial step often involves the condensation of 4-methylbenzaldehyde with 4-nitrobenzylamine.
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Cyclization: Following condensation, cyclization occurs under controlled conditions to form the quinazoline derivative.
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Optimization: The reaction conditions such as solvent choice, temperature, and catalysts are optimized for yield and purity.
Common Reagents Used
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4-Methylbenzaldehyde
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4-Nitrobenzylamine
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Acidic or basic catalysts depending on the specific reaction pathway
Biological Activity
Research indicates that derivatives of 3-(4-methylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione exhibit significant biological activities:
Antimicrobial Effects
The compound has demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Activity
Research highlights its ability to reduce inflammation markers in vitro and in vivo, indicating utility for inflammatory diseases.
Mechanism of Action
The biological effects of 3-(4-methylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione are primarily attributed to its interaction with specific molecular targets within cells:
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Enzyme Inhibition: The compound can inhibit enzymes critical for cancer cell proliferation.
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Receptor Modulation: Its binding affinity to various receptors may alter signaling pathways involved in inflammation and immune response.
Applications in Research
Given its promising biological activities, this compound has several applications in scientific research:
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Development of anticancer drugs
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Formulation of antimicrobial agents
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Exploration of anti-inflammatory therapies
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